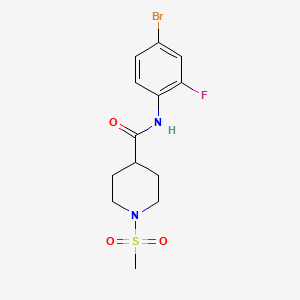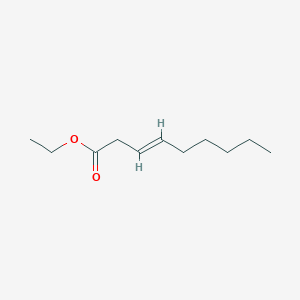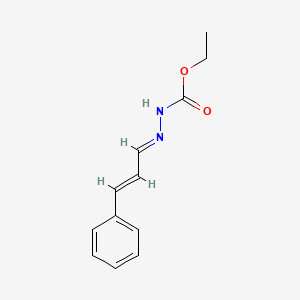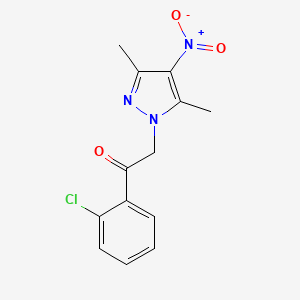![molecular formula C19H26N2O5 B1226368 2,4-Dimethyl-5-furo[3,2-b]pyrrolecarboxylic acid [3-methyl-1-oxo-1-(2-oxolanylmethylamino)butan-2-yl] ester](/img/structure/B1226368.png)
2,4-Dimethyl-5-furo[3,2-b]pyrrolecarboxylic acid [3-methyl-1-oxo-1-(2-oxolanylmethylamino)butan-2-yl] ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-5-furo[3,2-b]pyrrolecarboxylic acid [3-methyl-1-oxo-1-(2-oxolanylmethylamino)butan-2-yl] ester is a furopyrrole.
Scientific Research Applications
Synthesis and Chemical Reactions
A study by Lisovenko et al. (2016) involved a three-component synthesis using acetylenedicarboxylic acid dimethyl ester and other components to yield methyl esters of 1,6-dioxaspiro[4.4]nona-3,7-diene-4-carboxylic and 4H-furo[3,2-c]pyran-3-carboxylic acids, showcasing the compound's role in complex chemical reactions (Lisovenko, Dryahlov, & Dmitriev, 2016).
In the field of polymer chemistry, Cruz-Izquierdo et al. (2015) reported the synthesis of furan oligoesters via polytransesterification of dimethyl furan-2,5-dicarboxylate and aliphatic diols, indicating the potential of such esters in creating biobased polymers and materials (Cruz-Izquierdo, van den Broek, Serra, Llama, & Boeriu, 2015).
Asaoka, Sugimura, and Takei (1979) explored the reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids, leading to the synthesis of various furan derivatives, demonstrating the compound's versatility in organic synthesis (Asaoka, Sugimura, & Takei, 1979).
Applications in Biological Systems and Pharmacology
- Fuchs and Spiteller (1999) investigated 9-(3,4-Dimethyl-5-pentyl-furan-2-yl) nonanoic acid and its derivatives for their inhibitory activity on horseradish peroxidase, an enzyme. This study highlights the potential biological activity of related furan derivatives (Fuchs & Spiteller, 1999).
Advanced Materials and Catalysis
- Meilert, Pettit, and Vogel (2004) explored the asymmetric synthesis of C15 polyketide spiroketals, using related furan derivatives as intermediates. This research points to the compound's utility in synthesizing complex organic molecules with potential applications in material science and catalysis (Meilert, Pettit, & Vogel, 2004).
Analytical Chemistry
- Llovera et al. (2005) demonstrated the use of derivatives of 4-(hydroxymethyl)furan-2(5H)-one in developing analytical internal standards for gas chromatography-mass spectrometry, illustrating the application of furan derivatives in analytical methodologies (Llovera, Balcells, Torres, & Canela, 2005).
properties
Product Name |
2,4-Dimethyl-5-furo[3,2-b]pyrrolecarboxylic acid [3-methyl-1-oxo-1-(2-oxolanylmethylamino)butan-2-yl] ester |
|---|---|
Molecular Formula |
C19H26N2O5 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[3-methyl-1-oxo-1-(oxolan-2-ylmethylamino)butan-2-yl] 2,4-dimethylfuro[3,2-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C19H26N2O5/c1-11(2)17(18(22)20-10-13-6-5-7-24-13)26-19(23)15-9-16-14(21(15)4)8-12(3)25-16/h8-9,11,13,17H,5-7,10H2,1-4H3,(H,20,22) |
InChI Key |
MIFOMLKDBYKSDC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(O1)C=C(N2C)C(=O)OC(C(C)C)C(=O)NCC3CCCO3 |
Canonical SMILES |
CC1=CC2=C(O1)C=C(N2C)C(=O)OC(C(C)C)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-Tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B1226285.png)
![7-[(2,6-Dimethyl-4-morpholinyl)methyl]-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1226289.png)
![3-(4-fluorophenyl)-N-[3-(1-imidazolyl)propyl]-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1226290.png)
![4-Morpholinyl-[5-thiophen-2-yl-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinyl]methanone](/img/structure/B1226293.png)
![2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)
![3-[3-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B1226296.png)
![5-methyl-N-[2-(methylthio)phenyl]-2-furancarboxamide](/img/structure/B1226297.png)
![3-(2-furyl)-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acrylamide](/img/structure/B1226298.png)


![4-butoxy-N-[4-[4-(2-methyl-1-oxopropyl)-1-piperazinyl]phenyl]benzamide](/img/structure/B1226304.png)

![[2-ethoxy-6-nitro-4-[(E)-(5-oxo-2-prop-2-enylsulfanyl-1,3-thiazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1226309.png)
